2-Ethyl-2-vinyl-1,3-dioxolane

Descripción general

Descripción

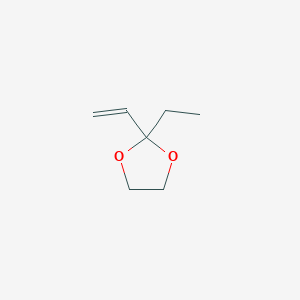

2-Ethyl-2-vinyl-1,3-dioxolane is an organic compound with the molecular formula C7H12O2. It is a member of the 1,3-dioxolane family, which are cyclic acetals formed from the reaction of carbonyl compounds with diols. This compound is characterized by its unique structure, which includes both an ethyl and a vinyl group attached to the dioxolane ring. It is used in various fields, including organic synthesis, agriculture, and dyestuffs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-vinyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-2-vinyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds (RLi) and Grignard reagents (RMgX).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Ethyl-2-vinyl-1,3-dioxolane is used in scientific research for:

- Organic Synthesis As a building block in the synthesis of complex molecules.

- Agriculture As a precursor for synthesizing agrochemicals.

- Dyestuffs In the production of dyes and pigments.

- Polymer Chemistry As a monomer in producing polymers and copolymers.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Can be oxidized using reagents like potassium permanganate and osmium tetroxide .

- Reduction Can be reduced using hydrogen gas with nickel or rhodium catalysts, or reducing agents like lithium aluminum hydride and sodium borohydride .

- Substitution Can undergo nucleophilic substitution reactions with reagents like organolithium compounds and Grignard reagents .

The products of these reactions depend on the specific reagents and conditions used. Oxidation may lead to lactones or related cleavage products, while reduction typically yields alcohols or hydrocarbons.

This compound exhibits biological activities, notably antimicrobial and anticancer properties. Compounds in the 1,3-dioxolane family have shown antibacterial and antifungal effects against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 625 µg/mL against these pathogens. Studies suggest that derivatives of this compound may inhibit cancer cell growth by interfering with DNA replication and transcription processes, acting as DNA intercalators and disrupting normal DNA structure, leading to cell apoptosis.

Production

This compound can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol using a Brönsted or Lewis acid catalyst. Industrial production methods may involve ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process.

Mecanismo De Acción

The mechanism of action of 2-ethyl-2-vinyl-1,3-dioxolane involves its reactivity as a cyclic acetal. It can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates such as hemiacetals and aldehydes . These intermediates can further react with nucleophiles or electrophiles, facilitating various chemical transformations. The presence of the vinyl group also allows for polymerization reactions, making it useful in polymer chemistry .

Comparación Con Compuestos Similares

2-Vinyl-1,3-dioxolane: Similar structure but lacks the ethyl group.

2-Methyl-2-vinyl-1,3-dioxolane: Similar structure but has a methyl group instead of an ethyl group.

1,3-Dioxolane: The parent compound without any substituents.

Uniqueness: 2-Ethyl-2-vinyl-1,3-dioxolane is unique due to the presence of both ethyl and vinyl groups, which enhance its reactivity and versatility in chemical synthesis. The vinyl group allows for polymerization, while the ethyl group provides additional steric and electronic effects that can influence the compound’s reactivity and stability .

Actividad Biológica

2-Ethyl-2-vinyl-1,3-dioxolane (CAS No. 22515-82-8) is a compound belonging to the class of 1,3-dioxolanes, which are recognized for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

This compound has a molecular formula of and features a dioxolane ring structure. Its unique chemical properties allow it to participate in various reactions that can lead to biologically active derivatives.

Antimicrobial Properties

Research has demonstrated that compounds within the 1,3-dioxolane family exhibit significant antimicrobial activity. A study focused on various 1,3-dioxolanes found that many derivatives showed potent antibacterial and antifungal effects. Specifically, compounds similar to this compound were tested against a range of bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 625 µg/mL against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 4 | S. aureus | 625 |

| Compound 6 | P. aeruginosa | 1250 |

| Compound 7 | C. albicans | 500 |

Anticancer Potential

The anticancer properties of dioxolanes have also been explored. Studies suggest that derivatives of this compound may inhibit cancer cell growth by interfering with DNA replication and transcription processes. This is attributed to their ability to act as DNA intercalators, disrupting the normal structure of DNA and leading to cell apoptosis.

The biological activity of this compound can be attributed to its interaction with biological macromolecules:

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular pathways, which is particularly relevant in the context of cancer and neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activities of dioxolane derivatives:

- Antimicrobial Study : A series of synthesized dioxolanes were tested for antibacterial and antifungal activities. The results indicated that most compounds exhibited strong activity against both bacterial and fungal strains, suggesting their potential for therapeutic applications in treating infections .

- Anticancer Research : Investigations into the anticancer effects revealed that certain dioxolane derivatives showed promise in inhibiting tumor growth in vitro by disrupting cellular processes essential for cancer cell survival.

Propiedades

IUPAC Name |

2-ethenyl-2-ethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYHFPJVIKINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530468 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-82-8 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.